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molecular formula C14H14N2O2 B8513482 N-benzyl-2-methyl-3-nitroaniline

N-benzyl-2-methyl-3-nitroaniline

Cat. No. B8513482
M. Wt: 242.27 g/mol
InChI Key: WPBFGOOZOLCTKF-UHFFFAOYSA-N
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Patent
US06583180B2

Procedure details

2-Methyl-3-nitroaniline (3.40 g, 22.3 mmoles) and benzaldehyde (3.9 mL, 38 mmoles) in dichloroethane (78 mL) were treated with glacial acetic acid (5.1 mL, 89 mmoles). The yellow reaction mixture was stirred for 4 hours at room temperature, treated with sodium triacetoxyborohydride (9.5 g, 44.6 mmoles) and allowed to stir overnight at room temperature. The mixture was poured into saturated aqueous NaHCO3 (400 mL), extracted with diethyl ether (400 mL) and the phases separated. The organic phase was washed with brine (200 mL), dried (Na2SO4), filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by flash chromatography (silica gel, 10:1→4:1 hexanes:ethyl acetate) to provide the title compound as a yellow solid (4.72 g, 87%).
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
78 mL
Type
solvent
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:8]([N+:9]([O-:11])=[O:10])=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[CH:12](=O)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C([O-])(O)=O.[Na+]>ClC(Cl)C>[CH2:12]([NH:4][C:3]1[CH:5]=[CH:6][CH:7]=[C:8]([N+:9]([O-:11])=[O:10])[C:2]=1[CH3:1])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
CC1=C(N)C=CC=C1[N+](=O)[O-]
Name
Quantity
3.9 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
5.1 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
78 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
9.5 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The yellow reaction mixture was stirred for 4 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir overnight at room temperature
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (400 mL)
CUSTOM
Type
CUSTOM
Details
the phases separated
WASH
Type
WASH
Details
The organic phase was washed with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (silica gel, 10:1→4:1 hexanes:ethyl acetate)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC1=C(C(=CC=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 4.72 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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